![molecular formula C15H14N2O2 B183575 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]- CAS No. 115891-09-3](/img/structure/B183575.png)
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] involves the inhibition of the production of inflammatory cytokines and the activation of antioxidant enzymes. This compound has been found to inhibit the expression of NF-κB, a transcription factor that regulates the production of inflammatory cytokines. It also activates Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It also increases the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce oxidative stress and protect against cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation is the lack of research on its toxicity and safety. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the research on 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-]. One direction is the development of novel therapeutic agents based on this compound. Another direction is the investigation of its potential use in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis method for 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] involves the condensation of 2,3-dihydro-1H-inden-5-amine with 3-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propiedades
Número CAS |
115891-09-3 |
|---|---|
Nombre del producto |
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]- |
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-5-2-8-16-14(13)17-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,16,17)(H,18,19) |
Clave InChI |
DOQPGVLWJRLZIV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
Sinónimos |
2-(5-indanamino)-3-pyridine carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




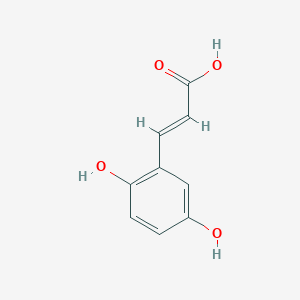
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
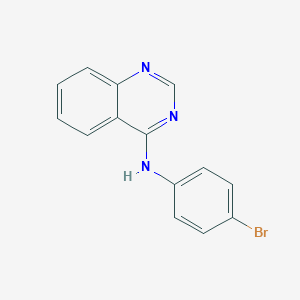
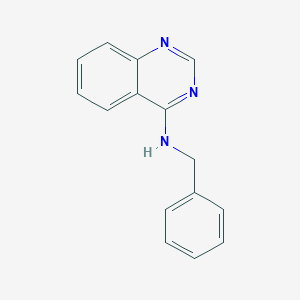
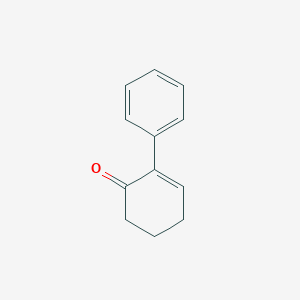
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


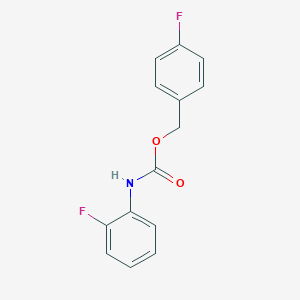
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

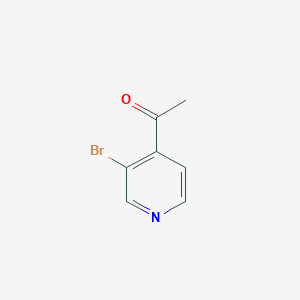
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)